1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
CAS No.:
Cat. No.: VC18153011
Molecular Formula: C15H17BClNO2
Molecular Weight: 289.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H17BClNO2 |
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Molecular Weight | 289.6 g/mol |
IUPAC Name | 1-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
Standard InChI | InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-5-6-12-10(9-11)7-8-18-13(12)17/h5-9H,1-4H3 |
Standard InChI Key | FZAXJTODJAPVDY-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NC=C3)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline features an isoquinoline backbone substituted with a chlorine atom at position 1 and a pinacol boronate ester at position 6. The boronate group, derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester), confers stability and reactivity in cross-coupling reactions .
Key Structural Data
Property | Value |
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Molecular Formula | C₁₅H₁₆BClNO₂ |
Molecular Weight | 289.57 g/mol |
IUPAC Name | 1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
SMILES | ClC1=NC=C2C=CC(=CC2=C1)B3OC(C(O3)(C)C)(C)C |
The chlorine substituent at position 1 introduces steric and electronic effects that influence reactivity, while the boronate group at position 6 enables Suzuki-Miyaura couplings, a cornerstone of modern synthetic chemistry .
Synthetic Methodologies
Borylation Strategies
While direct synthesis protocols for the 1-chloro isomer remain undocumented, analogous compounds suggest feasible routes:
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Directed C–H Borylation: Iridium-catalyzed borylation of chloro-substituted isoquinolines could selectively install the boronate group. For example, Ir(cod)(OMe)₂ with dtbpy ligands has been shown to borylate fluorinated pyridines at specific positions .
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Halogen Exchange: Starting from 6-bromo-1-chloroisoquinoline, a Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ could yield the target compound .
Critical Reaction Parameters
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Temperature: 80–100°C
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Catalyst: Pd(PPh₃)₄ or Ir complexes
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Solvent: Tetrahydrofuran (THF) or dioxane
Physicochemical Properties
Stability and Solubility
Experimental Data for Analogues
Property | 3-Chloro Isomer | 4-Chloro Isomer |
---|---|---|
Melting Point | Not reported | 125–127°C |
Solubility in DMSO | >10 mg/mL | 5–10 mg/mL |
Storage Conditions | 2–8°C under inert atmosphere | Room temperature |
Applications in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The boronate group facilitates aryl-aryl bond formation. For instance, coupling with 4-bromotoluene under Pd catalysis would yield 1-chloro-6-(p-tolyl)isoquinoline, a potential pharmacophore.
Optimized Reaction Conditions
Challenges and Future Directions
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Synthetic Accessibility: Positional isomerism (1- vs. 3- or 4-chloro) complicates regioselective synthesis.
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Stability Studies: Protodeborylation risks under acidic conditions require mitigation via steric shielding.
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Biological Screening: No in vitro data exists for the 1-chloro variant; prioritization in drug discovery pipelines is warranted.
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